Mercury, di-2-propenyl-

Organometallic synthesis Transmetallation Gallium chemistry

Mercury, di-2-propenyl- (CAS 2097-71-4), commonly referred to as diallylmercury, is a symmetrical dialkylorganomercury compound with the molecular formula C₆H₁₀Hg (MW: 282.74 g/mol). It is characterized by two allyl (2-propenyl) groups σ-bonded to a central mercury(II) atom.

Molecular Formula C6H10Hg
Molecular Weight 282.74 g/mol
CAS No. 2097-71-4
Cat. No. B14746554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury, di-2-propenyl-
CAS2097-71-4
Molecular FormulaC6H10Hg
Molecular Weight282.74 g/mol
Structural Identifiers
SMILESC=CC[Hg]CC=C
InChIInChI=1S/2C3H5.Hg/c2*1-3-2;/h2*3H,1-2H2;
InChIKeyAQYFPYBUJYFOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diallylmercury (CAS 2097-71-4): Procurement-Grade Organomercury for Selective Transmetallation and Allylation


Mercury, di-2-propenyl- (CAS 2097-71-4), commonly referred to as diallylmercury, is a symmetrical dialkylorganomercury compound with the molecular formula C₆H₁₀Hg (MW: 282.74 g/mol) . It is characterized by two allyl (2-propenyl) groups σ-bonded to a central mercury(II) atom. As a member of the R₂Hg class, diallylmercury serves as a versatile transmetallation reagent. Its procurement value is differentiated from simpler dialkylmercurials (e.g., dimethylmercury, diethylmercury) by the presence of unsaturated allyl ligands, which uniquely enable room-temperature transmetallation to gallium and indium, exclusive M-ene reactivity with singlet oxygen, and aqueous-phase Barbier-type allylation of aldehydes under mild conditions [1].

Why Generic Substitution of Diallylmercury with Other Dialkylmercurials Fails


Despite sharing the general R₂Hg structure, diallylmercury cannot be interchangeably substituted with saturated dialkylmercury analogs (e.g., Me₂Hg, Et₂Hg, n-Pr₂Hg) in critical synthetic applications. The allyl ligand introduces two distinguishing features: (1) a significantly lower Hg–C bond dissociation energy due to allylic resonance stabilization of the resulting radical, enabling transmetallation to electropositive metals (Ga, In) at ambient temperature—a process that requires elevated temperatures (>100 °C) with dimethylmercury [1]; and (2) the presence of a reactive terminal olefin that participates in pericyclic and ene reactions, pathways entirely absent in saturated alkyl congeners [2]. Consequently, selecting dimethylmercury or diethylmercury for allylation chemistry or low-temperature organometallic synthesis would result in reaction failure or necessitate harsh conditions incompatible with sensitive substrates.

Quantitative Differentiation of Diallylmercury vs. Closest Organomercury Analogs


Room-Temperature Transmetallation to Gallium vs. Thermal Activation Required for Saturated Dialkylmercurials

Diallylmercury reacts spontaneously with metallic gallium at ambient temperature (~20–25 °C) to yield trivinylgallium, bypassing the need for external heating. In contrast, saturated dialkylmercury compounds (e.g., dimethylmercury, diethylmercury, di-n-propylmercury) require prolonged heating at elevated temperatures (>80–100 °C) to effect analogous transmetallation [1]. This reactivity difference is attributed to the lower Hg–C bond dissociation energy in diallylmercury, facilitated by allylic radical stabilization. An additional comparator, divinylmercury, also reacts at room temperature, but its synthesis and handling are more hazardous due to the volatility of vinylmercury intermediates [1].

Organometallic synthesis Transmetallation Gallium chemistry Precursor reactivity

Exclusive M-Ene Reaction Pathway with Singlet Oxygen vs. Competitive Cycloaddition in Allyltin Analogs

Diallylmercury reacts with singlet oxygen (¹O₂) exclusively via the M-ene pathway, yielding allylic hydroperoxide products without detectable [2+2] or [4+2] cycloaddition side-products. Under identical conditions (Rose Bengal photosensitizer, 0 °C, CH₂Cl₂), allyltin(IV) compounds (e.g., allyltributyltin) exhibit a mixture of M-ene and cycloaddition products, with the cycloaddition pathway becoming dominant at low temperatures (−70 °C) in non-polar solvents [1]. This exclusive chemoselectivity in diallylmercury eliminates the need for chromatographic separation of regioisomeric mixtures post-reaction.

Photooxygenation Ene reaction Singlet oxygen Allylmetals

Aqueous-Phase Aldehyde Allylation at Ambient Temperature vs. Anhydrous Alternatives Requiring Activation

Diallylmercury, when activated by tetraalkylammonium bromide (e.g., tetrahexylammonium bromide, THAB), mediates the allylation of aromatic and aliphatic aldehydes in water at room temperature, yielding homoallylic alcohols in good to excellent yields. For example, benzaldehyde is allylated to 1-phenyl-3-buten-1-ol in >85% isolated yield within 4–6 h at 25 °C in water as the sole solvent [1]. In comparison, the Barbier-type allylation using allyl bromide and zinc metal requires either organic co-solvents (THF/DMF) or sonication to achieve comparable yields, and the competing Wurtz-type homo-coupling reduces efficiency [2]. Dimethylmercury and diphenylmercury are entirely ineffective for direct aldehyde allylation as they lack the requisite allyl transfer group.

Aqueous organometallic chemistry Allylation Barbier reaction Green chemistry

Dynamic Allylic Rearrangement Observable by Variable-Temperature ¹H NMR vs. Static Spectra of Saturated Dialkylmercurials

Variable-temperature ¹H NMR spectroscopy (60–220 MHz) of diallylmercury reveals temperature-dependent line-shape changes consistent with rapid allylic rearrangement and intermolecular exchange on the NMR timescale. Spectral coalescence is observed as the temperature is lowered, with complete analysis achieved using a modified LAOCOON II simulation program to extract coupling constants and chemical shift parameters at 60, 100, and 220 MHz [1]. In contrast, saturated dialkylmercurials (Me₂Hg, Et₂Hg) exhibit temperature-invariant spectra, reflecting the absence of this dynamic process. Diphenylmercury is likewise static, though its aromatic protons show different coupling patterns. This dynamic behavior serves as a definitive structural fingerprint for identity verification and purity assessment of diallylmercury batches.

NMR spectroscopy Fluxional organometallics Allylic rearrangement Structural dynamics

Complete Vibrational Assignment (IR and Raman, 4000–20 cm⁻¹) Establishing Ci Molecular Symmetry vs. Higher Symmetry in Dimethylmercury

Infrared and Raman spectra of diallylmercury have been fully recorded and assigned in both liquid and solid states across the range 4000–20 cm⁻¹. The analysis demonstrates that the molecule adopts Ci point group symmetry in the liquid phase, with a linear C–Hg–C skeleton and the allyl groups in a trans (anti) conformation, yielding mutual exclusion between IR and Raman bands [1]. Dimethylmercury, in comparison, possesses D₃d or higher effective symmetry due to free rotation of methyl groups, resulting in substantially fewer observable fundamentals. This complete vibrational assignment provides a validated spectroscopic reference for confirming molecular identity and detecting degradation products (e.g., Hg–O bands from oxidation) in stored samples.

Vibrational spectroscopy Molecular symmetry IR/Raman Structural elucidation

Boiling Point and Volatility Profile Enabling Vacuum Distillation Purification vs. Non-Distillable Diarylmercurials

Diallylmercury exhibits a boiling point of 59–60.5 °C at 0.75 mmHg, permitting purification by fractional vacuum distillation under mild conditions without thermal decomposition [1]. This contrasts sharply with diphenylmercury (mp 124–126 °C, bp >200 °C decomposes) and di-p-tolylmercury, which require recrystallization for purification and are not amenable to distillation. Dimethylmercury (bp 92 °C at 760 mmHg) is also distillable but presents extreme inhalation toxicity risks due to its high vapor pressure at ambient temperature (~50 mmHg at 25 °C). Diallylmercury's moderate volatility under reduced pressure provides a practical balance: sufficiently volatile for distillation-based purification, yet low enough ambient vapor pressure to reduce airborne exposure risk relative to dimethylmercury [2].

Purification Boiling point Vacuum distillation Physical properties

Procurement-Driven Application Scenarios for Diallylmercury (CAS 2097-71-4)


Ambient-Temperature Synthesis of Organogallium and Organoindium Precursors for MOCVD

For laboratories synthesizing triorganogallium or triorganoindium compounds as precursors for metal-organic chemical vapor deposition (MOCVD), diallylmercury enables transmetallation to gallium or indium metal at ambient temperature (~20–25 °C), eliminating the need for heating mantles or high-temperature reactors required when using dimethylmercury (>100 °C) [1]. This significantly reduces thermal decomposition side-products and allows the use of standard Schlenk glassware. The room-temperature protocol is particularly valuable for preparing thermally labile organogallium compounds such as trivinylgallium, which decomposes upon heating.

Green-Chemistry Allylation of Pharmaceutical Aldehyde Intermediates in Aqueous Media

Medicinal chemistry groups pursuing aqueous-phase C–C bond formation can employ diallylmercury activated by tetraalkylammonium bromide (THAB) to allylate aldehyde intermediates entirely in water, achieving >85% yields of homoallylic alcohols without organic co-solvents [1]. This is directly applicable to the synthesis of allylic alcohol pharmacophores (e.g., statin side-chain analogs, antifungal allylamine scaffolds) where regulatory limits on residual solvents favor purely aqueous processing. In contrast, traditional allyl bromide/zinc Barbier protocols require THF/ether mixtures and generate zinc salt waste streams [2].

Chemoselective Singlet-Oxygen Ene Reactions for Allylic Hydroperoxide Synthesis

Researchers synthesizing allylic hydroperoxides via photooxygenation (e.g., for natural product total synthesis of artemisinin-type endoperoxides or fragrance precursors) benefit from diallylmercury's exclusive M-ene pathway with singlet oxygen, yielding isomerically pure hydroperoxide products [1]. This circumvents the labor-intensive chromatographic removal of [2+2] cycloaddition byproducts encountered when using allyltin reagents, resulting in shorter synthetic sequences and higher overall yields for multi-step campaigns where intermediate purity is critical.

Incoming QC Identity Confirmation via Variable-Temperature ¹H NMR and FTIR Fingerprinting

Quality control laboratories receiving diallylmercury shipments can rapidly confirm identity and distinguish it from mislabeled dimethylmercury, diethylmercury, or diphenylmercury using two orthogonal, non-destructive spectroscopic methods: (1) variable-temperature ¹H NMR revealing fluxional allylic rearrangement behavior unique to diallylmercury among common R₂Hg compounds [1]; and (2) FTIR detection of the characteristic ν(C=C) stretching band at ~1630 cm⁻¹ that is incontrovertibly absent in saturated dialkyl analogs [2]. This dual-method verification protects against procurement errors involving visually similar, colorless organomercury liquids.

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